2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Description
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Properties
IUPAC Name |
2-(4-phenylphenyl)-1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3OS.ClH/c32-28(19-22-11-13-24(14-12-22)23-7-3-1-4-8-23)31-17-15-30(16-18-31)20-27-29-26(21-33-27)25-9-5-2-6-10-25;/h1-14,21H,15-20H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKRJYIAJXJGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl moiety, a piperazine ring, and a thiazole derivative, suggesting diverse interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 429.96 g/mol.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to the thiazole component in this compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi. A study reported that certain thiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against various pathogens .
Anticancer Activity
The biphenyl and thiazole components are known for their anticancer properties. A related study found that thiazole derivatives demonstrated cytotoxicity against cancer cell lines with IC50 values indicating effective cell growth inhibition . The structural modifications in the thiazole ring can enhance potency, as seen in compounds where electron-withdrawing groups increased activity.
Case Studies
- Thiazole Derivatives in Cancer Treatment : A series of thiazole compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The most potent compound exhibited an IC50 value lower than that of established chemotherapeutics like doxorubicin, highlighting the potential of thiazole-containing compounds in oncology .
- Antimicrobial Efficacy : In another study, thiazole derivatives were evaluated for their antimicrobial efficacy against Candida albicans and Aspergillus niger. Some compounds showed promising antifungal activity with MIC values significantly lower than traditional antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Biphenyl Moiety : Known for enhancing lipophilicity which aids in membrane permeability.
- Thiazole Ring : Acts as a pharmacophore contributing to antimicrobial and anticancer activities.
- Piperazine Linkage : Provides flexibility and can influence receptor interactions.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and thiazole rings have shown promising results against various bacterial strains. A study evaluated the antimicrobial activity of several synthesized compounds and found that those with structural similarities to our compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research into the anticancer potential of piperazine derivatives has been extensive. Compounds featuring similar structural frameworks have been tested for their cytotoxic effects on cancer cell lines. In vitro studies revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential mechanism for targeted cancer therapy . The biphenyl and thiazole structures may contribute to this selectivity through specific interactions with cellular pathways involved in cancer proliferation.
Neurological Applications
Due to the piperazine component, there is interest in the neuropharmacological applications of this compound. Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Experimental models have shown that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, indicating potential use as anxiolytic or antidepressant agents .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
| Methodology | Description | Yield (%) |
|---|---|---|
| S-Alkylation | Involves reaction with bromo derivatives in alkaline medium | 61% |
| Cyclization | Formation via cyclization reactions with hydrazine derivatives | Variable |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a recent evaluation, a series of piperazine derivatives were synthesized and tested for antimicrobial activity using standard serial dilution methods. The study found that compounds closely related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cancer Cell Line Studies
A comprehensive study was conducted on the cytotoxic effects of various biphenyl-containing compounds against human cancer cell lines. Results indicated that specific modifications in the structure led to enhanced activity against breast and lung cancer cells, highlighting the importance of structural optimization in drug design .
Preparation Methods
Synthesis of 2-(Chloromethyl)-4-phenylthiazole
The thiazole ring is constructed via the Hantzsch thiazole synthesis , which involves cyclizing thiobenzamide with α-chloroacetophenone.
- Reaction Conditions :
Key Data :
- Yield: 72–78% (after recrystallization from ethyl acetate).
- Characterization: $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 7.85 (d, 2H, Ar-H), 7.45 (m, 5H, Ar-H), 4.60 (s, 2H, CH₂Cl).
Preparation of 1-(4-Phenylthiazol-2-ylmethyl)piperazine
Piperazine undergoes mono-alkylation with 2-(chloromethyl)-4-phenylthiazole:
- Reaction Conditions :
Key Data :
- Yield: 68–75%.
- Characterization: $$ ^{13}C $$ NMR (DMSO-d₆, 100 MHz): δ 167.8 (C=S), 142.3 (piperazine C-N), 128.9–133.1 (Ar-C).
Synthesis of 1-Chloro-2-([1,1'-Biphenyl]-4-yl)ethanone
The biphenyl ethanone core is synthesized via Friedel-Crafts acylation :
- Reaction Conditions :
Key Data :
- Yield: 65–70%.
- Melting Point: 98–101°C.
Coupling Reaction to Form the Target Compound
The final assembly involves alkylation of 1-(4-phenylthiazol-2-ylmethyl)piperazine with 1-chloro-2-([1,1'-Biphenyl]-4-yl)ethanone:
- Reaction Conditions :
Key Data :
- Yield: 60–67%.
- Purity (HPLC): ≥97% (λ = 254 nm).
Formation of Hydrochloride Salt
The free base is converted to its hydrochloride salt for improved stability:
- Reaction Conditions :
Key Data :
- Yield: 95–98%.
- Solubility: >50 mg/mL in water.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) increases thiazole alkylation yield to 81%.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis reveals a planar biphenyl system and chair conformation of the piperazine ring, stabilizing the molecule via π-π stacking.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis of piperazine-containing compounds often involves multi-step reactions. For example, a structurally analogous compound, 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate , was synthesized via:
Acylation : Reacting 2-fluorobenzoyl chloride with 1-boc-piperazine under reflux with K₂CO₃.
Deprotection : Removing the boc group using trifluoroacetic acid (TFA).
Alkylation : Coupling the intermediate with 2-chloro-1-(4-hydroxyphenyl)ethanone under reflux.
Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of piperazine derivative to chlorinated ketone) and purification via silica gel chromatography (EtOAc/petroleum ether) .
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | 1-boc-piperazine, K₂CO₃, ethanol, 12 h reflux | 75% |
| Alkylation | 2-chloro-1-(4-hydroxyphenyl)ethanone, 5 h reflux | 48% |
Q. How should researchers characterize the compound’s purity and structural identity?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards.
- Structural Confirmation :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., expected [M+H]⁺ = 535.2 g/mol).
- NMR : ¹H/¹³C NMR to verify biphenyl, thiazole, and piperazine moieties. For example, aromatic protons in biphenyl appear at δ 7.2–7.8 ppm, while piperazine N-CH₂ groups resonate at δ 2.5–3.5 ppm .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor binding data for piperazine-thiazole hybrids?
Methodological Answer: Discrepancies in binding affinity (e.g., µM vs. nM ranges) may arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) or ionic strength alter protonation states of the piperazine ring, affecting receptor interactions .
- Conformational Flexibility : Use molecular dynamics (MD) simulations to model the compound’s interaction with target receptors (e.g., dopamine D2 or 5-HT2A).
- Control Experiments : Validate with competitive binding assays using reference ligands (e.g., ketanserin for 5-HT2A).
Example Data Conflict Resolution:
| Study | Reported IC₅₀ (µM) | Assay pH | Reference |
|---|---|---|---|
| A | 0.12 | 7.4 | |
| B | 2.5 | 6.5 |
Resolution : Adjust assay pH to 7.4 and repeat with radiolabeled ligands for consistency.
Q. How can metabolic stability be improved for in vivo studies?
Methodological Answer: Piperazine derivatives often exhibit rapid hepatic clearance due to CYP450 oxidation. Mitigation strategies include:
- Structural Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the biphenyl ring to reduce CYP3A4-mediated metabolism.
- Prodrug Design : Mask the piperazine nitrogen with acetyl or tert-butoxycarbonyl (Boc) groups, which hydrolyze in vivo .
Key Stability Data:
| Modification | Half-life (Rat Liver Microsomes) |
|---|---|
| Parent Compound | 12 min |
| 4-CF₃ Biphenyl Analog | 45 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
